3,6-Dimethylbenzene-1,2-diol
Overview
Description
It belongs to the family of pyrocatechols and is characterized by the presence of two hydroxyl groups attached to a benzene ring, with methyl groups at the 3 and 6 positions . This compound is a white crystalline solid that is soluble in water and organic solvents. Its unique chemical structure and properties make it suitable for various applications in scientific research, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylbenzene-1,2-diol can be synthesized through several methods. One common synthetic route involves the methylation of pyrocatechol (1,2-benzenediol) using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar methylation reactions. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product . Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
3,6-Dimethylbenzene-1,2-diol has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Pharmaceuticals: The compound’s unique structure and reactivity make it a valuable intermediate in the development of therapeutic agents.
Polymer Chemistry: It is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of dyes, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in metabolic pathways and enzymatic reactions . The methyl groups at the 3 and 6 positions enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrocatechol (1,2-Benzenediol): The parent compound of 3,6-Dimethylbenzene-1,2-diol, lacking the methyl groups at the 3 and 6 positions.
3,5-Dimethylpyrocatechol: A similar compound with methyl groups at the 3 and 5 positions instead of 3 and 6.
4-Methylpyrocatechol: A compound with a single methyl group at the 4 position.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which significantly influences its chemical reactivity and physical properties . This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3,6-dimethylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZWBOJHNWZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466788 | |
Record name | 3,6-Dimethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-78-6 | |
Record name | 3,6-Dimethylpyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylbenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DIMETHYLPYROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40DP349GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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